Cpda

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cpda” seems to refer to multiple entities based on the search results . It could refer to the Council of Producers & Distributors of Agrotechnology (CPDA), a certification program for adjuvants . It could also refer to a chemical compound with the molecular formula C20H15ClF2N2O2 . Another possibility is that it refers to Anticoagulant Citrate Phosphate Dextrose Adenine Solution, used for the storage of blood .

Synthesis Analysis

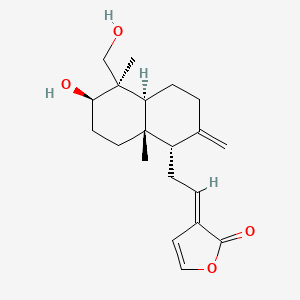

The synthesis of a zinc (II)-based coordination polymer, [Zn (CPDA) (NO 3) 2 )] (CPDA = 1,2-cyclopentanedicarboxylic acid), has been reported . It was synthesized using the hydrothermal method. Another compound, CPDA 1, based on a common cyclopentadiene core, was synthesized from readily available starting materials .

Molecular Structure Analysis

The molecular and crystal structure of cellulose propanoate diacetate (CPDA, 2,3-di-O-acetyl-6-O-propanoyl cellulose) has been determined through combined X-ray fibre diagrams and electron diffraction patterns of single crystal analysis . Another compound, CPDA 1, is based on a common cyclopentadiene core .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Cpda” would depend on the specific compound or entity being referred to. For instance, a compound with the molecular formula C20H15ClF2N2O2 has a molecular weight of 388.8 g/mol .

科学的研究の応用

Polyimide Aggregate Structure and Barrier Performance

Cpda, specifically a novel carbazole-bearing diamine (3,6-CPDA), has been used in the study of the aggregate structure and barrier performance of polyimides . The study found that 3,6-CPDA has a relatively twisted chain structure compared with 2,7-CPDA, which hampers the close chains packing and thereby facilitates the formation of large and more free volumes in 3,6-CPDA . This structural difference leads to a reduced gas barrier of 3,6-CPDA in comparison with 2,7-CPDA .

Organic Light-Emitting Diodes (OLEDs)

The study of Cpda in the context of OLEDs has shown promising results . OLEDs are considered to be a new generation of display devices with a broad market prospect due to their advantages of ultra-thin, light weight, energy saving and high luminous efficiency . The flexible polymer substrates used in OLEDs need to possess exceptional heat resistance, dimensional stability and high barrier properties . Cpda, in the form of polyimides, has shown outstanding heat resistance .

Flexible Packaging

Cpda has been used in the field of flexible packaging . The studies on the barrier properties of polyimides, which can be synthesized using Cpda, are very important for expanding their applications in the field of flexible packaging .

Structural Design of High-Barrier Polymers

The study of Cpda has contributed to the structural design and preparation of high-barrier polymers . The influence of structural isomerism on the aggregate structure and barrier performance of polyimides was analyzed by X-ray diffractogram, positron annihilation test and molecular simulation .

Synthesis of Conductive Phase Polydopamine (cPDA)

Cpda has been used in the synthesis of conductive phase polydopamine (cPDA) . Thermal annealing can convert PDA into a conductive phase, the so-called carbonized PDA (cPDA) . This work studied the effect of three metal ions, i.e., Cu 2+, Mg 2+, and Na +, on the synthesis of PDA and its conversion to cPDA .

Metal Ion Doping

The study of Cpda has provided a potential approach to control the structure and properties of PDA and cPDA materials through metal ion doping . Both Cu 2+ and Mg 2+ could interact with PDA, which in turn influenced the growth of PDA thin film, morphology change of PDA particles upon thermal annealing, and the electrical properties of heat-treated thin films .

作用機序

Target of Action

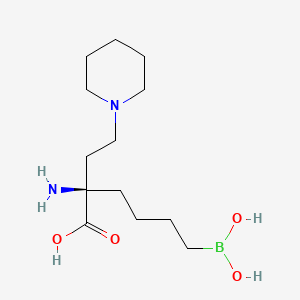

Citrate Phosphate Dextrose Adenine (CPDA) primarily targets blood cells . It is used as an anticoagulant and preservative for the storage of blood . The main targets of CPDA are the calcium ions present in the blood .

Mode of Action

The mode of action of CPDA involves the chelation of free calcium ions, which prevents them from forming a complex with tissue factor and coagulation factor VIIa . This interaction inhibits the activation of coagulation factor X, thereby preventing the extrinsic initiation of the coagulation cascade . This anticoagulant property of CPDA helps in the collection of unanticoagulated whole blood samples for laboratory testing .

Biochemical Pathways

The biochemical pathway affected by CPDA is the coagulation cascade . By chelating free calcium ions, CPDA prevents the activation of coagulation factor X, which is a crucial step in the coagulation cascade . This results in the prevention of blood clotting.

Pharmacokinetics

The pharmacokinetics of CPDA primarily involve its interaction with blood cells during the storage of blood . CPDA can prolong the storage life of red blood cells up to 35 days . It maintains platelet viability and improves post-transfusion visibility . It also improves glucose and ATP levels in blood .

Result of Action

The result of CPDA’s action is the prevention of blood clotting, which allows for the safe storage and transfusion of blood . It maintains the viability of platelets and prolongs the storage life of red blood cells . Furthermore, it improves post-transfusion visibility and enhances glucose and ATP levels in the blood .

Action Environment

The action of CPDA is influenced by the storage conditions of the blood. The storage temperature, typically between 1°C to 6°C, slows down glycolytic activity, preventing the rapid consumption of dextrose, a component of CPDA . This allows for the continued generation of ATP during storage . The volume of CPDA used is sufficient for the blood collection indicated on the Blood-Pack unit ± 10% .

Safety and Hazards

将来の方向性

特性

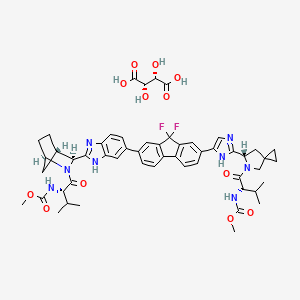

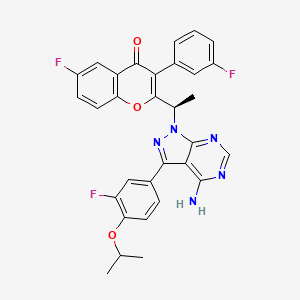

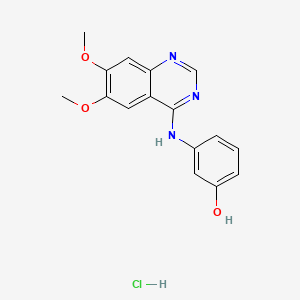

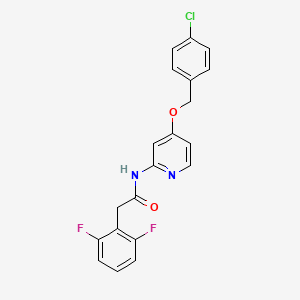

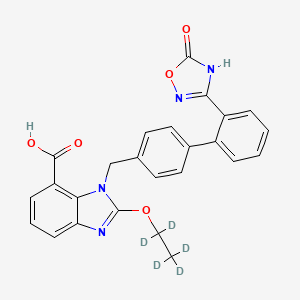

IUPAC Name |

N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISJHCLTIVIGLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)